molecular formula C12H16ClN B13283703 N-[1-(3-chlorophenyl)propyl]cyclopropanamine

N-[1-(3-chlorophenyl)propyl]cyclopropanamine

Cat. No.: B13283703
M. Wt: 209.71 g/mol
InChI Key: JMMWBDRBYVDSLN-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₂H₁₆ClN, and it has a molecular weight of 209.71 g/mol . Structurally, it features a cyclopropane ring directly bonded to an amine group, with a propyl chain linking the aromatic 3-chlorophenyl moiety. This compound is of interest in medicinal chemistry due to the presence of both aromatic and strained cyclic systems, which are common motifs in bioactive molecules targeting receptors such as G protein-coupled receptors (GPCRs) .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)propyl]cyclopropanamine

InChI

InChI=1S/C12H16ClN/c1-2-12(14-11-6-7-11)9-4-3-5-10(13)8-9/h3-5,8,11-12,14H,2,6-7H2,1H3

InChI Key

JMMWBDRBYVDSLN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)propyl]cyclopropanamine typically involves the reaction of 3-chlorophenylpropylamine with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction . The reaction mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures precise control over reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product . Additionally, purification techniques, such as recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
N-[1-(3-Chlorophenyl)propyl]cyclopropanamine C₁₂H₁₆ClN 209.71 Propyl linker, 3-chlorophenyl, cyclopropane Target compound; potential GPCR ligand
1-(3-Chlorophenyl)cyclopropanamine C₉H₁₀ClN 167.64 Direct cyclopropane-aryl linkage Simpler structure; lacks propyl chain
(3-Chlorobenzyl)cyclopropylamine C₁₀H₁₂ClN 181.66 Benzyl substituent Increased aromaticity vs. propyl chain
1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine C₁₀H₁₃ClN 182.67 Methyl group on cyclopropane Enhanced steric hindrance
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₆ClNO 225.71 Phenoxypropyl chain Oxygen atom increases polarity
N-[1-(3-Chlorophenyl)propyl]-1-azabicyclo[2.2.2]octan-3-amine C₁₆H₂₃ClN₂ 290.83 Azabicyclo[2.2.2]octane system Rigid bicyclic structure; higher molecular complexity

Structural and Functional Differences

1-(3-Chlorophenyl)cyclopropanamine
  • Key Difference : Lacks the propyl linker present in the target compound.
  • Its lower molecular weight (167.64 vs. 209.71 g/mol) may improve bioavailability but reduce target specificity .
(3-Chlorobenzyl)cyclopropylamine
  • Key Difference : Benzyl group replaces the propyl-linked 3-chlorophenyl.
  • However, the shorter linkage may reduce spatial accommodation compared to the target compound .
1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine
  • Key Difference : Methyl group attached to the cyclopropane ring.
  • Implications : The methyl group introduces steric hindrance, which could stabilize the molecule against metabolic degradation. This modification is often used to optimize pharmacokinetic profiles .
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
  • Key Difference: Incorporates a phenoxy group in the propyl chain.
  • This structural feature is common in compounds designed to interact with polar enzyme active sites .
N-[1-(3-Chlorophenyl)propyl]-1-azabicyclo[2.2.2]octan-3-amine
  • Key Difference : Azabicyclo[2.2.2]octane system replaces the cyclopropane.
  • Implications : The rigid bicyclic structure may confer improved receptor selectivity due to conformational restriction. Such systems are prevalent in neuromodulators and antipsychotics .

Pharmacological Relevance

  • CL316243 (), a GPCR agonist, shares the 3-chlorophenyl motif and demonstrates the importance of this group in receptor binding .
  • Piperazine derivatives with 3-chlorophenyl groups () are known to target serotonin and dopamine receptors, highlighting the pharmacological versatility of chlorinated aromatic systems .

Biological Activity

N-[1-(3-chlorophenyl)propyl]cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in the modulation of specific enzyme pathways. This article will delve into its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a propyl chain with a 3-chlorophenyl group. The structural formula can be represented as follows:

C12H16ClN\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}

This molecular structure contributes to its interaction with various biological targets, particularly enzymes involved in epigenetic regulation.

The primary biological activity of this compound appears to be linked to its role as an inhibitor of lysine-specific demethylase (LSD) enzymes. These enzymes are crucial in the demethylation process of histones, which influences gene expression and has implications in cancer biology and other diseases.

Inhibition of Lysine-Specific Demethylases

Research indicates that cyclopropylamines, including this compound, can effectively inhibit LSD1, a key player in epigenetic regulation. The inhibition of LSD1 leads to increased levels of methylated histones, which can suppress tumor growth by reactivating silenced tumor suppressor genes .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
LSD1 Inhibition Inhibits LSD1 activity, promoting methylation
Antitumor Effects Induces apoptosis in cancer cell lines
Neuroprotective Effects Potential protective effects in neurodegeneration

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, focusing on its therapeutic potential.

Case Study 1: Antitumor Activity

In a study examining the effects of various LSD1 inhibitors, this compound was shown to induce apoptosis in several cancer cell lines. The findings suggested that the compound could restore the expression of silenced tumor suppressor genes, leading to reduced cell proliferation and increased apoptosis rates .

Case Study 2: Neuroprotective Potential

Another investigation evaluated the neuroprotective properties of cyclopropylamines. The study found that this compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

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